molecular formula C18H13BO2 B592384 Triphenylen-2-ylboronic acid CAS No. 654664-63-8

Triphenylen-2-ylboronic acid

Cat. No.: B592384
CAS No.: 654664-63-8
M. Wt: 272.11
InChI Key: PXFBSZZEOWJJNL-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
Triphenylen-2-ylboronic acid (TBA), with the molecular formula C₁₈H₁₃BO₂ and molecular weight 272.11 g/mol, is a polycyclic aromatic boronic acid characterized by a triphenylene backbone substituted with a boronic acid group at the 2-position . Its extended π-conjugated system contributes to unique photophysical properties, making it valuable in advanced materials science. The compound has a CAS registry number 654664-63-8 and is commercially available at purities up to 99% .

Applications
TBA is prominently utilized in organic optoelectronics and photonic materials. For example:

  • Afterglow Materials: TBA serves as a phosphorescent donor in composites like TP-PVA (this compound-polyvinyl alcohol), enabling energy transfer to fluorescent dyes (e.g., BPEA, Fluo) for circularly polarized afterglow (CPA) systems with high dissymmetry factors .
  • Hybrid Materials: It is integrated with quantum dots (e.g., CdSe/ZnS) to achieve narrowband afterglow emissions .

Preparation Methods

The preparation of Triphenylen-2-ylboronic acid is typically achieved through metal-catalyzed coupling reactions. One common method involves the base-catalyzed reaction of a borate ester with an aromatic aldehyde. The reaction conditions often require precise control to ensure high purity and yield . For example, a specific synthetic route involves the use of n-butyllithium in tetrahydrofuran and hexane at low temperatures, followed by the addition of trimethoxyborane and subsequent warming to room temperature .

Chemical Reactions Analysis

Reaction Conditions and Yields

A common synthetic route involves the following steps:

  • Formation of Grignard Reagent :
    • The reaction begins with the bromination of triphenylene to yield 2-bromotriphenylene.
    • This compound is treated with magnesium turnings to form the Grignard reagent, which is then reacted with trimethylborate to yield triphenylen-2-ylboronic acid after hydrolysis.
  • Example Reaction : 2 bromotriphenyleneTHFMgGrignard reagent CH3 3BTriphenylen 2 ylboronic acid\text{2 bromotriphenylene}\xrightarrow[\text{THF}]{\text{Mg}}\text{Grignard reagent}\xrightarrow{\text{ CH}_3\text{ }_3\text{B}}\text{Triphenylen 2 ylboronic acid}

Reaction Yields

The yields for these reactions can vary based on conditions but are typically around:

  • Yield : Approximately 70% to 77% depending on the specific reaction conditions and reagents used .

Chemical Reactions Involving this compound

This compound participates in various chemical reactions, primarily as a coupling agent in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction allows for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Reaction Scheme:

Aryl Halide+Triphenylen 2 ylboronic acidPd CatalystAryl Aryl Coupled Product\text{Aryl Halide}+\text{Triphenylen 2 ylboronic acid}\xrightarrow{\text{Pd Catalyst}}\text{Aryl Aryl Coupled Product}

Typical Conditions:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0)
  • Base : Potassium carbonate
  • Solvent : Tetrahydrofuran or dioxane
  • Temperature : Reflux conditions

Example Yields:

In one study, yields for this reaction were reported at approximately 74% to 97% depending on the specific aryl halide used .

Other Reactions

This compound can also participate in:

  • C–H Functionalization Reactions : This includes cyclization and functionalization processes that utilize Lewis acids or other catalysts to promote reactivity at C–H bonds.

Example Reaction:

The cyclization of ortho-teraryl compounds using triphenylenes as intermediates can lead to the formation of phosphole oxides via C–H activation .

Scientific Research Applications

Triphenylen-2-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in metal-catalyzed reactions, playing a crucial role in asymmetric synthesis and cross-coupling reactions.

    Biology: It is utilized in the synthesis of fluorescent dyes and photosensitive materials, which are important in biological imaging and diagnostics.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fluorine intermediates and other specialty chemicals

Mechanism of Action

The mechanism by which Triphenylen-2-ylboronic acid exerts its effects involves its ability to act as a ligand in metal-catalyzed reactions. It facilitates the formation of stable complexes with metal ions, which then participate in various catalytic processes. The molecular targets and pathways involved include the interaction with palladium and other transition metals, promoting cross-coupling and other reactions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

While direct structural analogues of TBA are sparsely documented in the provided evidence, the following comparisons highlight key distinctions:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Triphenylen-2-ylboronic acid C₁₈H₁₃BO₂ 272.11 Extended π-system; used in phosphorescent composites and energy transfer .
3-Thiophenylboronic acid C₆H₄SBr 189.06 (calculated) Smaller aromatic system; potential use in Suzuki couplings (limited evidence) .
Phenylboronic acid C₆H₇BO₂ 121.93 Simple aryl boronic acid; widely used in cross-coupling reactions and sensors.

Key Observations :

  • TBA’s triphenylene core provides superior conjugation and stability compared to monocyclic or smaller heterocyclic boronic acids (e.g., 3-thiophenylboronic acid). This enhances its performance in photonic applications .
  • Instead, its primary role lies in energy-harvesting systems .

Functional Comparison in Materials Science

Photophysical Performance :

  • TBA in CPA Materials : In TP-PVA composites, TBA exhibits phosphorescence at wavelengths overlapping with dyes like BPEA (absorption ~450 nm), enabling efficient radiative energy transfer. This property is critical for achieving high dissymmetry factors (g~lum~ up to 0.1) in CPA materials .
  • Contrast with Fluorescent Dyes : Unlike fluorescent dyes (e.g., Nile Red, DBT), TBA’s afterglow mechanism relies on triplet-state energy transfer, offering prolonged emission lifetimes (>1 ms) .

Commercial Availability and Purity

TBA is available at 98–99% purity from suppliers like Shanghai D&B Biological Science and Bide Pharmatech, with pricing scaling linearly by mass (e.g., ¥2371.20/10 g) . This high purity ensures minimal interference in optoelectronic applications, contrasting with lower-purity boronic acids used in less sensitive contexts.

Biological Activity

Triphenylen-2-ylboronic acid is a boronic acid derivative that has garnered interest in various fields, particularly in biological and materials science. This compound exhibits unique properties that make it suitable for applications in organic synthesis, biological imaging, and the development of advanced materials. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential applications.

Molecular Formula: C₁₈H₁₃BO₂
Boiling Point: 565.5 ± 33.0 °C at 760 mmHg
Density: 1.3 ± 0.1 g/cm³

This compound is characterized by its ability to form reversible covalent bonds with various functional groups, such as hydroxyl (-OH) and amine (-NH₂) groups. This property is particularly valuable in Suzuki-Miyaura coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds .

Target of Action

The compound acts primarily through its interactions with enzymes and proteins within biological systems. It can function as an enzyme inhibitor or activator depending on the specific biochemical context. For instance, it has been shown to inhibit certain proteases by forming stable complexes with their active sites.

Biochemical Pathways

This compound plays a crucial role in several biochemical pathways:

  • Cell Signaling: It influences cell signaling pathways by modulating the activity of kinases and phosphatases, thereby affecting gene expression and cellular metabolism.
  • Energy Transfer Processes: The compound has been utilized in developing organic polymers with ultralong room-temperature phosphorescence (RTP), indicating its role in energy transfer processes within these materials .

Cellular Effects

The compound exhibits various cellular effects, including:

  • Influencing Metabolism: It affects metabolic pathways by interacting with key enzymes involved in metabolic regulation.
  • Subcellular Localization: this compound localizes to specific cellular compartments, which can enhance its biological efficacy .

Research Applications

This compound has diverse applications across several fields:

  • Organic Synthesis:
    • Used extensively as a reagent in Suzuki-Miyaura coupling reactions to synthesize biologically active compounds .
  • Biological Imaging:
    • Its derivatives are employed in creating fluorescent dyes that are crucial for biological imaging and diagnostics.
  • Material Science:
    • The compound contributes to the development of advanced materials with unique optical properties, such as ultralong RTP polymers .

Case Studies

Case Study 1: Fluorescent Dyes Development
Researchers have utilized this compound in synthesizing BPSHY fluorophores that specifically label subcellular organelles like lysosomes and mitochondria. These dyes exhibit high quantum yields and two-photon fluorescence capabilities, demonstrating their potential for live-cell imaging applications .

Case Study 2: Organic Polymers with Ultralong RTP
A study demonstrated that grafting this compound onto polyvinyl alcohol significantly improved the RTP properties of the resulting polymers. The doped films achieved unprecedented RTP lifetimes up to 4.444 seconds, showcasing the compound's effectiveness in enhancing material performance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Triphenylen-2-ylboronic acid (TP), and how can purity be optimized during synthesis?

  • Methodological Answer : TP is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of triphenylene derivatives. Key steps include using palladium catalysts (e.g., Pd(PPh₃)₄) and optimizing reaction temperature to minimize by-products. Purity can be enhanced via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures. Characterization via 1H^{1}\text{H} NMR and 11B^{11}\text{B} NMR ensures boronic acid integrity, while elemental analysis confirms stoichiometric ratios .

Q. How should researchers characterize the stability of TP under varying environmental conditions (e.g., moisture, light)?

  • Methodological Answer : Stability studies involve:

  • Moisture Sensitivity : Store TP in anhydrous solvents (e.g., THF) under inert gas. Monitor hydrolysis via FT-IR (disappearance of B-O peaks at ~1340 cm1^{-1}) and 11B^{11}\text{B} NMR (shift from ~30 ppm to ~18 ppm upon hydrolysis).
  • Photostability : Expose TP to UV-Vis light (300–400 nm) and track decomposition via HPLC. Use dark vials and antioxidants (e.g., BHT) to mitigate degradation .

Q. What spectroscopic techniques are critical for confirming TP’s structural and electronic properties?

  • Methodological Answer :

  • FT-IR : Identifies B-O (1340 cm1^{-1}) and aromatic C-H (3050 cm1^{-1}) stretches.
  • NMR : 1H^{1}\text{H} NMR (aromatic protons at 7.2–8.5 ppm), 13C^{13}\text{C} NMR (quaternary carbons adjacent to boron), and 11B^{11}\text{B} NMR (sharp singlet at ~30 ppm).
  • UV-Vis/PL Spectroscopy : Assess π-π* transitions (λmax_{\text{max}} ~350 nm) and fluorescence quantum yield for optoelectronic applications .

Advanced Research Questions

Q. How can TP’s energy transfer efficiency be optimized in composite materials (e.g., TP-PVA matrices)?

  • Methodological Answer :

  • Matrix Compatibility : Blend TP with polyvinyl alcohol (PVA) at 1–5 wt% to prevent aggregation. Use sonication (30 min, 40°C) for homogeneous dispersion.
  • Donor-Acceptor Pairing : Select fluorescent dyes (e.g., Nile Red) with spectral overlap with TP’s phosphorescence. Monitor Förster resonance energy transfer (FRET) efficiency via time-resolved photoluminescence (TRPL) and calculate overlap integrals .

Q. What computational methods (e.g., DFT) are suitable for modeling TP’s electronic structure and reactivity?

  • Methodological Answer :

  • DFT/B3LYP : Optimize geometry using 6-31G(d,p) basis sets. Calculate frontier orbitals (HOMO-LUMO gap) to predict charge transport properties.
  • Molecular Docking : Simulate TP’s binding affinity with biomolecules (e.g., saccharides) using AutoDock Vina. Validate with experimental KdK_d values from isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported catalytic activity of TP in cross-coupling reactions?

  • Methodological Answer :

  • Variable Control : Standardize reaction conditions (solvent purity, catalyst loading, oxygen exclusion). Use a glovebox for air-sensitive steps.
  • Kinetic Studies : Perform time-dependent HPLC monitoring to identify intermediates (e.g., boronate esters). Compare results with literature using multivariate regression to isolate factors (e.g., solvent polarity) causing discrepancies .

Q. What strategies mitigate TP’s aggregation-induced quenching in optoelectronic devices?

  • Methodological Answer :

  • Host-Guest Systems : Encapsulate TP in mesoporous silica or cyclodextrins to restrict molecular motion.
  • Co-deposition Techniques : Use vacuum thermal evaporation with steric hindrance agents (e.g., TPD) to achieve amorphous thin films. Characterize via atomic force microscopy (AFM) for surface roughness <1 nm .

Q. Data Analysis and Interpretation

Q. How should researchers design experiments to distinguish TP’s intrinsic properties from matrix effects in composite materials?

  • Methodological Answer :

  • Control Experiments : Prepare TP in isolation (e.g., dilute solutions) and compare spectral data with composite forms.
  • Multivariate Analysis : Use principal component analysis (PCA) on FT-IR/Raman datasets to isolate TP-specific peaks from matrix contributions .

Q. What statistical approaches are recommended for analyzing TP’s dose-response relationships in biochemical assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves to Hill equation (Y=Emax[X]nEC50n+[X]nY = \frac{E_{\text{max}} \cdot [X]^n}{EC_{50}^n + [X]^n}) using GraphPad Prism.
  • Error Propagation : Account for instrument noise (e.g., plate reader variability) via bootstrap resampling (10,000 iterations) .

Q. Literature and Reproducibility

Q. How can researchers ensure reproducibility of TP-based studies when literature protocols are inconsistent?

  • Methodological Answer :
  • Detailed Metadata : Report solvent lot numbers, humidity levels, and glovebox O2_2/H2_2O concentrations.
  • Collaborative Validation : Share samples with independent labs for cross-testing. Use platforms like Zenodo to publish raw NMR/HPLC files .

Properties

IUPAC Name

triphenylen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFBSZZEOWJJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733021
Record name Triphenylen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654664-63-8
Record name Triphenylen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 37.6 g of triphenylenyl trifluoromethanesulfonate, 27.9 g of bis(pinacolato)diboron, 2.45 g of 1,1′-bis(diphenylphosphino)ferrocene palladium (II) dichloride dichloromethane complex, 1.66 g of 1,1′-bis(diphenylphosphino)ferrocene and 29.4 g of potassium acetate were placed in a flask. 600 mL of anhydrous dioxane was added thereto, and the resultant was refluxed with stirring while heating for 8 hours. After cooling to room temperature, 300 mL of water was added to the reaction solution, followed by extraction with toluene. An aqueous phase was removed, and an organic phase was washed with water and saturated brine, and then dried with magnesium sulfate. Magnesium sulfate was removed and the solvent was distilled under reduced pressure. The resulting residue was purified by means of silica gel column chromatography, whereby 14.1 g (yield: 40%) of triphenylene-2-boronic acid picohal ester was obtained.
Name
triphenylenyl trifluoromethanesulfonate
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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